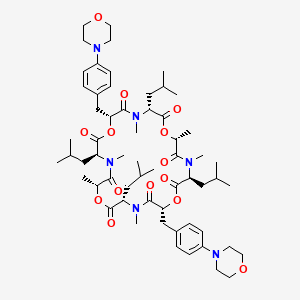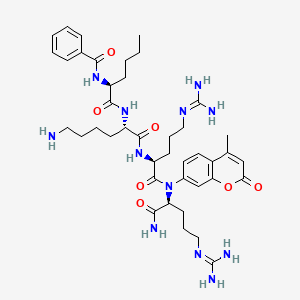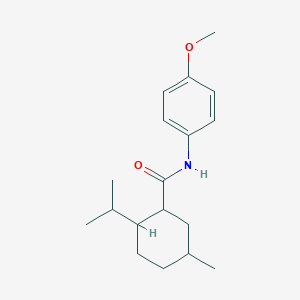
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene is an organic compound characterized by its two octyloxy groups and two hydroxymethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene typically involves the alkylation of 2,5-dihydroxy-1,4-bis(hydroxymethyl)benzene with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The octyloxy groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: 2,5-Bis(octyloxy)-1,4-bis(carboxylic acid)benzene.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene has several applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its excellent optical and electronic properties.
Organic Electronics: The compound’s π-conjugated system makes it suitable for use in organic solar cells and field-effect transistors.
Polymer Chemistry: It serves as a monomeric precursor for the synthesis of light-emitting polymers.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene in its applications is primarily based on its ability to participate in π-conjugation and intramolecular charge transfer. This enhances its electronic properties, making it effective in optoelectronic devices. The molecular targets and pathways involved include the interaction with conductive polymers and the facilitation of charge transport in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(octyloxy)terephthalaldehyde: This compound is similar in structure but contains aldehyde groups instead of hydroxymethyl groups.
2,5-Dimethoxybenzene-1,4-dicarboxaldehyde: Another related compound with methoxy groups and aldehyde functionalities.
Uniqueness
2,5-Bis(octyloxy)-1,4-bis(hydroxymethyl)benzene is unique due to its combination of octyloxy and hydroxymethyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both solubility in organic solvents and reactivity towards further functionalization.
Propiedades
Número CAS |
444308-65-0 |
|---|---|
Fórmula molecular |
C24H42O4 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-2,5-dioctoxyphenyl]methanol |
InChI |
InChI=1S/C24H42O4/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-18,25-26H,3-16,19-20H2,1-2H3 |
Clave InChI |
KDFGDJQZGFBTEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC(=C(C=C1CO)OCCCCCCCC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)

![1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one](/img/structure/B11936226.png)

![N-[5-[[(3S,4S)-1-[(2R)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide](/img/structure/B11936253.png)
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B11936260.png)

![2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid](/img/structure/B11936266.png)


![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)


